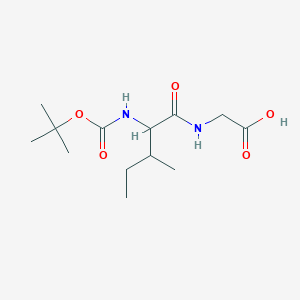
Boc-ile-gly-OH
Übersicht
Beschreibung
Boc-ile-gly-OH is a compound used in peptide chemistry. It is a derivative of the amino acids isoleucine and glycine, with a tert-butoxycarbonyl (Boc) protecting group . This compound is used for research and development purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of Boc-ile-gly-OH involves the use of Boc-protected amino acids . A technique for solid-phase peptide synthesis in water has been reported, which utilizes Fmoc-amino acids converted to water-dispersible nanoparticles . Another method involves the esterification reaction to synthesize N-Boc amino acid esters . The synthesis process involves the use of lithium hydroxide monohydrate in a mixture of tetrahydrofuran, methanol, and water .Molecular Structure Analysis
The molecular formula of Boc-ile-gly-OH is C13H24N2O5 . The molecular weight is 288.34 .Chemical Reactions Analysis
The chemical reactions involving Boc-ile-gly-OH are primarily related to peptide synthesis . The Boc group serves as a protecting group for the amino functions during these reactions . The formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide has been outlined .Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-ile-gly-OH include a density of 1.2±0.1 g/cm3, a boiling point of 315.9±25.0 °C at 760 mmHg, and a melting point of 86-89 °C . The compound is soluble in water .Wissenschaftliche Forschungsanwendungen
Peptide Modification and Synthesis : Boc-Ile-Gly-OH is used in peptide modification, specifically in the C-alkylation of glycine residues in peptides. This process allows for the incorporation of various side chains into peptides, creating a series of peptide derivatives with different properties from a given precursor (Bossler & Seebach, 1994).
Polypeptide Synthesis : It's involved in the synthesis of polypeptides. For instance, in the study of Fmoc-L-Lys(Boc)-Gly-OH, lysine and glycine were used as raw materials to improve and simplify the synthesis of polypeptides (Zhao Yi-nan & Melanie Key, 2013).
Enzymatic Synthesis : Boc-Ile-Gly-OH has been utilized in enzymatic synthesis, specifically in the preparation of peptide derivatives like Ac-Tyr-Ile-Gly-Ser-Arg-OH, using enzymes such as subtilisin and α-chymotrypsin in organic solvents (Terent'eva, Voyushina, & Stepanov, 1995).
Conformational Studies : The compound is involved in conformational studies of peptides, such as investigating the influence of different residues on the stability of folded conformations in tripeptides (Tamburro, Guantieri, & Scatturin, 1984).
Peptide Chain Reactivity : Research has been conducted on the relative reactivities of Boc-amino acids and oligopeptide acids in their esterification, which is crucial for understanding the chemical properties of peptides and their synthetic applications (Narita, Kusano, Hirata, & Okawara, 1980).
Peptide Hydrolysis Studies : It's used in studies of serum-catalyzed hydrolysis of amino acid esters, providing insights into the stability and reactivity of peptide bonds under various conditions (Cho & Haynes, 1985).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJXXJTWCMKBCI-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-ile-gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



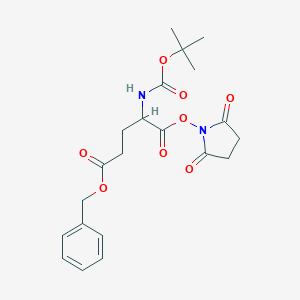
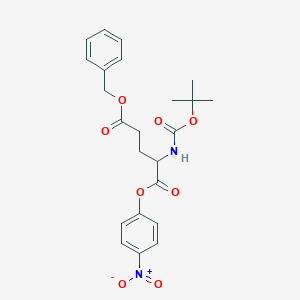
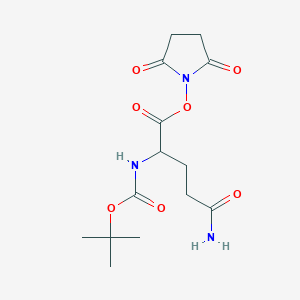
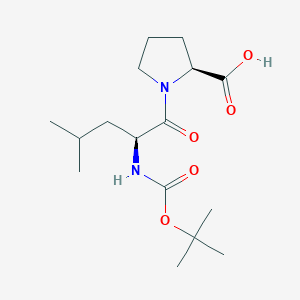
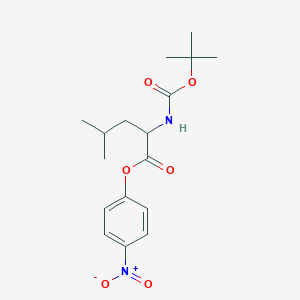
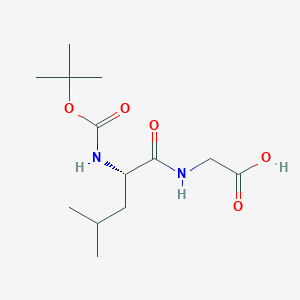
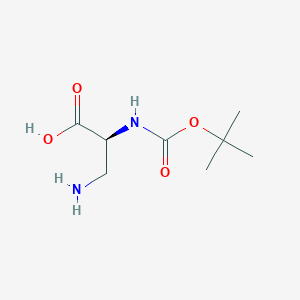
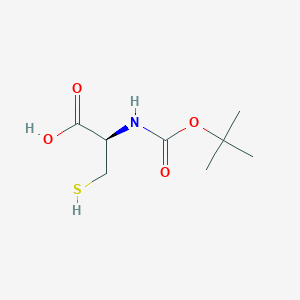
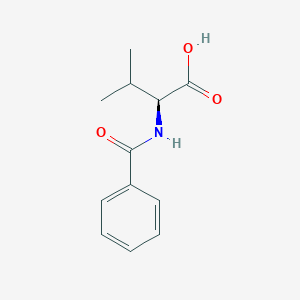

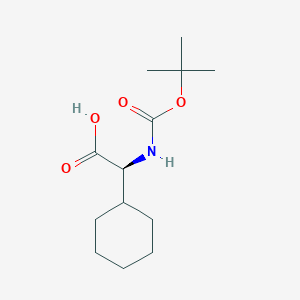
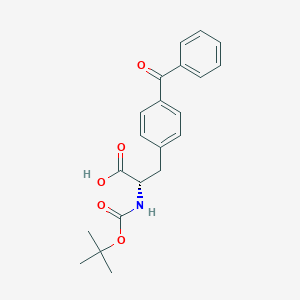
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)
